(1R,2S,3R)-Aprepitant

Description

Properties

IUPAC Name |

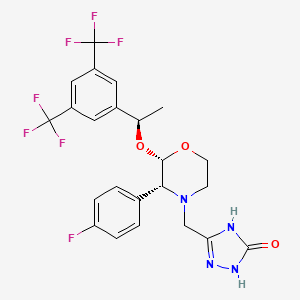

3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-BYYRLHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944781 | |

| Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221350-96-5 | |

| Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of (1R,2S,3R)-Aprepitant as a Neurokinin-1 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprepitant, with the specific stereoisomer designation (1R,2S,3R)-Aprepitant, is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its primary therapeutic application is in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). This technical guide provides an in-depth exploration of the mechanism of action of Aprepitant, focusing on its interaction with the NK1 receptor and the subsequent blockade of substance P-mediated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular interactions and experimental workflows.

Introduction: The Substance P/NK1 Receptor System

Substance P (SP) is an undecapeptide neurotransmitter belonging to the tachykinin family. It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The biological effects of Substance P are primarily mediated through its high-affinity binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).

The NK1 receptor is predominantly coupled to the Gq family of G-proteins, but can also couple to Gs and G12/13 proteins.[1] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. These cascades include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3] Subsequent activation of the mitogen-activated protein kinase (MAPK) and other signaling pathways ultimately leads to the physiological responses associated with Substance P.[2][4]

This compound: Mechanism of Antagonism

Aprepitant is a selective, high-affinity antagonist of the human NK1 receptor.[5] It competitively and reversibly binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling.[6] This blockade of the Substance P/NK1 receptor pathway is the fundamental mechanism underlying Aprepitant's antiemetic and other therapeutic effects.

Binding Characteristics and Selectivity

Aprepitant exhibits high affinity for the human NK1 receptor, with reported IC50 values in the sub-nanomolar range.[5][7] Importantly, it displays significant selectivity for the NK1 receptor over other neurokinin receptors, such as NK2 and NK3.[5] This high selectivity minimizes off-target effects and contributes to its favorable safety profile.

Central Nervous System Penetration and Receptor Occupancy

A crucial aspect of Aprepitant's mechanism of action is its ability to cross the blood-brain barrier and engage with NK1 receptors in the central nervous system, particularly in brain regions involved in the emetic reflex. Positron Emission Tomography (PET) studies in humans have demonstrated that clinically effective doses of Aprepitant achieve high levels of NK1 receptor occupancy in the brain.

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the interaction of Aprepitant with the NK1 receptor.

Table 1: In Vitro Binding Affinity and Selectivity of Aprepitant

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC50 (NK1) | Human (CHO cells) | 0.1 nM | [5][7] |

| Ki (NK1) | Human | ~0.2 nM | - |

| IC50 (NK2) | Human | ~4500 nM | [5] |

| IC50 (NK3) | Human | ~300 nM | [5] |

Table 2: In Vivo NK1 Receptor Occupancy of Aprepitant (Human PET Studies)

| Plasma Concentration (ng/mL) | Receptor Occupancy (%) | Reference(s) |

| ~10 | 50 | [8] |

| ~100 | >90 | [8] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of Aprepitant at the NK1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Aprepitant for the NK1 receptor.

Experimental Workflow:

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

(1R,2S,3R)-Aprepitant's Affinity for the Neurokinin-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (1R,2S,3R)-Aprepitant for the neurokinin-1 (NK1) receptor. It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and development in this area.

Core Concepts: Aprepitant and the Neurokinin-1 Receptor

Aprepitant is a potent and highly selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Its specific stereoisomer, this compound, is the active pharmacological agent. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including emesis, pain transmission, and inflammation. Aprepitant exerts its therapeutic effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling.[1]

Quantitative Binding Affinity of Aprepitant

The binding affinity of Aprepitant for the human NK1 receptor has been determined through various in vitro assays, most notably radioligand binding assays. These assays provide quantitative measures of the ligand-receptor interaction, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Receptor Source | Assay Type | Reference |

| IC50 | 0.1 nM | Cloned human NK1 receptor | Radioligand Binding Assay | [1] |

| Ki | ~10 µM | UGT2B7 (as an inhibitor) | Inhibition Studies | [2] |

Note: The Ki value presented is for Aprepitant's inhibitory effect on UGT2B7 and not its direct binding to the NK1 receptor. Specific Ki values for NK1 receptor binding were not prominently available in the searched literature, with IC50 being the more commonly reported metric.

Experimental Protocols: Determining Binding Affinity

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like Aprepitant for the NK1 receptor. This protocol is based on established methodologies for GPCRs.

Objective:

To determine the IC50 and subsequently the Ki of this compound for the human NK1 receptor through a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity NK1 receptor antagonist (e.g., [³H]-Substance P or a suitable labeled antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., unlabeled Substance P).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human NK1 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the cell membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of the unlabeled NK1 receptor ligand, and the cell membrane preparation.

-

Test Compound Wells: Add assay buffer, the radioligand, serially diluted concentrations of Aprepitant, and the cell membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Aprepitant concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value of Aprepitant.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization of Key Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Neurokinin-1 Receptor Signaling Pathways

The NK1 receptor is known to couple to at least two major G-protein signaling pathways: the Gq and Gs pathways. Activation by Substance P initiates a cascade of intracellular events.

Caption: NK1 receptor signaling through Gq and Gs pathways.

Aprepitant's Mechanism of Action

Aprepitant acts as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P and thereby inhibiting the downstream signaling cascades.

References

In Vitro Characterization of (1R,2S,3R)-Aprepitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprepitant (B1667566) is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK-1) receptor, a G-protein coupled receptor for the neuropeptide Substance P.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of the specific stereoisomer (1R,2S,3R)-Aprepitant. The document details its binding affinity, functional antagonism, downstream signaling effects, and metabolic profile, presenting key quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] This blockade inhibits the downstream signaling cascades typically initiated by Substance P, which are implicated in emesis, pain transmission, and inflammation.[1][2] Aprepitant has demonstrated high selectivity for the NK-1 receptor with significantly lower affinity for NK-2, NK-3, serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors.[1][3]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters determined for this compound in various in vitro assays.

Table 1: Receptor Binding Affinity

| Parameter | Value | Cell Line/System | Radioligand | Reference(s) |

| IC50 | 0.1 nM | Human cloned NK-1R expressed in CHO or COS cells | [3H]-Substance P or [125I]-Substance P | [1][4] |

| Inhibitory Constant (Ki) | 0.12 nM | Human NK-1 receptor | Not Specified | [3] |

| Selectivity vs. NK-2R | ~45,000-fold | Human cloned receptors | Not Specified | [1] |

| Selectivity vs. NK-3R | ~3,000-fold | Human cloned receptors | Not Specified | [1] |

Table 2: Functional Antagonism

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Cell Proliferation Inhibition | GBC-SD (Gallbladder Cancer) | IC50 (24h) | 11.76 µM | [5][6] |

| Cell Proliferation Inhibition | NOZ (Gallbladder Cancer) | IC50 (24h) | 15.32 µM | [5][6] |

| Antitumor Activity (Max Inhibition) | Various Cancer Cell Lines | Concentration | ≥ 70 µM | [1] |

Table 3: In Vitro Metabolism

| System | Primary Enzyme | Key Observation | Reference(s) |

| Human Liver Microsomes | Cytochrome P450 3A4 (CYP3A4) | Aprepitant is a substrate for CYP3A4. | [7] |

Experimental Protocols

NK-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Aprepitant for the human NK-1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK-1 receptor.

-

Radioligand: [3H]-Substance P or [125I]-Substance P.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of Aprepitant in assay buffer.

-

In a 96-well plate, combine the cell membrane suspension (approximately 5-20 µg of protein per well), the radioligand at a concentration near its Kd (e.g., 0.5 nM for [3H]-Substance P), and varying concentrations of Aprepitant or control solutions.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Aprepitant to inhibit Substance P-induced increases in intracellular calcium.

Materials:

-

Cell Line: HEK293 cells stably expressing the human NK-1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

Procedure:

-

Seed HEK293-NK1R cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Prepare a Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the cells for 1 hour at 37°C to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of Aprepitant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using the plate reader.

-

Add a pre-determined concentration of Substance P (e.g., EC80) to all wells to stimulate calcium release.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

The antagonist effect of Aprepitant is determined by its ability to reduce the Substance P-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

In Vitro Metabolic Stability Assay

This assay assesses the metabolic stability of Aprepitant in the presence of human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

-

Test Compound: this compound.

-

Quenching Solution: Cold acetonitrile (B52724) with an internal standard.

-

LC-MS/MS system.

Procedure:

-

Prepare a working solution of Aprepitant in the buffer.

-

In a 96-well plate, combine the HLM (e.g., 0.5 mg/mL final concentration) and the Aprepitant solution.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of Aprepitant using a validated LC-MS/MS method.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Aprepitant and the workflows of the described in vitro assays.

Caption: NK-1 Receptor Signaling Pathway and Point of Aprepitant Inhibition.

Caption: Experimental Workflow for the Radioligand Binding Assay.

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Conclusion

The in vitro data for this compound consistently demonstrate its high affinity and selective antagonism of the human NK-1 receptor. Functional assays confirm its ability to inhibit Substance P-induced cellular responses. The primary metabolic pathway has been identified as CYP3A4-mediated oxidation. This comprehensive in vitro profile provides a strong foundation for understanding the pharmacological properties of Aprepitant and serves as a valuable resource for further research and development in areas targeting the NK-1 receptor.

References

- 1. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mttlab.eu [mttlab.eu]

The Role of Substance P and the NK1 Receptor in the Emesis Pathway: A Technical Guide

Introduction

Emesis, the act of vomiting, is a complex protective reflex that involves intricate neural pathways. Central to this process are the neuropeptide Substance P and its high-affinity receptor, the Neurokinin-1 (NK1) receptor.[1][2] This technical guide provides an in-depth exploration of the Substance P/NK1 receptor signaling pathway in emesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved mechanisms. This information is crucial for researchers, scientists, and drug development professionals working on novel antiemetic therapies.

Substance P, a member of the tachykinin family of neuropeptides, is a key neurotransmitter involved in pain perception, inflammation, and, notably, the emetic reflex.[2][3] It exerts its effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR) found in critical areas of the central and peripheral nervous systems that regulate nausea and vomiting.[4][5][6] The discovery and elucidation of this pathway have revolutionized the management of emesis, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[7][8]

Signaling Pathways of Substance P and the NK1 Receptor in Emesis

The emetic response is initiated by various stimuli, including chemotherapeutic agents, which trigger the release of neurotransmitters like serotonin (B10506) and Substance P from enterochromaffin cells in the gastrointestinal tract.[9][10] Substance P then acts on NK1 receptors located on vagal afferent nerves, the area postrema (chemoreceptor trigger zone), and the nucleus tractus solitarius (NTS) in the brainstem.[4][9][11]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating an associated G-protein (primarily Gq/11). This activation initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates PKC.

-

Neuronal Excitation: The culmination of these events leads to the depolarization and excitation of neurons within the emetic centers of the brainstem, ultimately triggering the vomiting reflex.[12]

Following activation, the Substance P-NK1 receptor complex is internalized, and the receptor is subsequently recycled back to the cell membrane, allowing for repeated signaling.[2][5]

Quantitative Data

The development of NK1 receptor antagonists has been a significant advancement in antiemetic therapy. The efficacy of these drugs is underpinned by their high binding affinity for the NK1 receptor. Below is a summary of key quantitative data for Substance P and representative NK1 receptor antagonists.

| Compound | Receptor | Species | Binding Affinity (Ki) | Antiemetic Efficacy (Cisplatin-induced Emesis) | Reference |

| Substance P | NK1 | Human | ~0.1-1 nM | N/A (Endogenous Ligand) | [13] |

| Aprepitant | NK1 | Human | 0.2 nM | Significant reduction in acute and delayed emesis | [14][15] |

| Fosaprepitant | NK1 | Human | N/A (Prodrug of Aprepitant) | Similar to Aprepitant | [14] |

| Netupitant | NK1 | Human | 0.95 nM | High efficacy, especially in combination with palonosetron | [9] |

| Rolapitant | NK1 | Human | 1.0 nM | Effective in preventing delayed CINV | [16] |

Note: Ki values can vary depending on the specific assay conditions.

Experimental Protocols

The study of the Substance P/NK1 receptor pathway in emesis relies on robust preclinical models and in vitro assays.

1. Cisplatin-Induced Emesis Model in Ferrets

The ferret is a well-established animal model for studying emesis due to its well-developed vomiting reflex.[17][18][19]

-

Animals: Male ferrets are commonly used.

-

Housing: Animals are housed individually with free access to food and water.

-

Procedure:

-

Acclimatization: Ferrets are acclimatized to the experimental environment for at least 7 days.

-

Baseline Observation: Animals are observed for a baseline period to ensure no spontaneous emetic events occur.

-

Drug Administration: The test compound (e.g., an NK1 receptor antagonist) or vehicle is administered via an appropriate route (e.g., oral or intravenous).

-

Emetogen Challenge: After a specified pretreatment time, cisplatin (B142131) (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.[18][20]

-

Observation: The animals are observed for a defined period (e.g., 4-72 hours), and the number of retches and vomits is recorded.[18][20]

-

-

Endpoint: The primary endpoint is the reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated group.

2. Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the NK1 receptor.[12][21]

-

Materials:

-

Cell membranes expressing the human NK1 receptor.

-

Radiolabeled ligand (e.g., [³H]Substance P).

-

Test compounds (unlabeled).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound is incubated to allow for competitive binding.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Conclusion

The Substance P/NK1 receptor pathway is a cornerstone of the emetic reflex. A thorough understanding of its signaling mechanisms, coupled with robust quantitative data and well-defined experimental protocols, has been instrumental in the development of a new class of highly effective antiemetic drugs.[22] Continued research in this area holds promise for further refining therapeutic strategies for managing nausea and vomiting in various clinical settings.

References

- 1. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems [mdpi.com]

- 7. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 8. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Video: Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists [jove.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. benchchem.com [benchchem.com]

- 13. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Aprepitant: a substance P antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Receptor-Ligand Binding Assays [labome.com]

- 22. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

Methodological & Application

Application of (1R,2S,3R)-Aprepitant Analogs in Positron Emission Tomography (PET) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the use of radiolabeled analogs of (1R,2S,3R)-Aprepitant in positron emission tomography (PET) studies for imaging and quantifying neurokinin-1 (NK1) receptors in the brain. Aprepitant is a potent and selective antagonist of the NK1 receptor, and its radiolabeled forms are valuable tools for neuroscience research and drug development.

Introduction

This compound is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor. PET studies using radiolabeled analogs of Aprepitant, such as [¹⁸F]MK-0999 and [¹⁸F]SPA-RQ, have demonstrated their ability to cross the blood-brain barrier and occupy brain NK1 receptors. These PET imaging studies are instrumental in determining the relationship between drug dosage, plasma concentration, and receptor occupancy, which is crucial for guiding dose selection in clinical trials for conditions like chemotherapy-induced nausea and vomiting, and depression.

Data Presentation

The following tables summarize quantitative data from PET studies using Aprepitant and its radiolabeled analogs.

Table 1: Neurokinin-1 Receptor Occupancy with Aprepitant and Fosaprepitant (B1673561) using [¹⁸F]MK-0999 PET

| Treatment | Time Post-Dose | NK1 Receptor Occupancy (%) |

| Fosaprepitant (150 mg i.v.) | Tmax (~30 min) | 100% |

| 24 hours | 100% | |

| 48 hours | ≥97% | |

| 120 hours | 41-75% | |

| Aprepitant (165 mg oral) | Tmax (~4 hours) | ≥99% |

| 24 hours | ≥99% | |

| 48 hours | ≥97% | |

| 120 hours | 37-76% |

Source: This data demonstrates the high and sustained brain NK1 receptor occupancy achieved with both intravenous fosaprepitant (a prodrug of aprepitant) and oral aprepitant.[1]

Table 2: Relationship Between Oral Aprepitant Dose, Plasma Concentration, and NK1 Receptor Occupancy using [¹⁸F]SPA-RQ PET

| Oral Aprepitant Dose (mg/day) | Estimated Plasma Concentration for 50% Occupancy (ng/mL) | Estimated Plasma Concentration for 90% Occupancy (ng/mL) |

| 10 - 300 | ~10 | ~100 |

Source: This table highlights the dose- and concentration-dependent increase in brain NK1 receptor occupancy with oral aprepitant. High receptor occupancy (≥90%) is achieved at doses of 100 mg/day or greater.[2][3]

Table 3: Binding Potential (BPND) of [¹⁸F]FE-SPA-RQ in Healthy Human Brain Regions

| Brain Region | Binding Potential (BPND) (mean ± SD) |

| Caudate | 3.15 ± 0.36 |

| Putamen | 3.11 ± 0.66 |

| Parahippocampal Region | 1.17 ± 0.25 |

| Occipital Cortex | 0.94 ± 0.23 |

| Temporal Cortex | 0.82 ± 0.15 |

| Frontal Cortex | 0.76 ± 0.15 |

| Anterior Cingulate Cortex | 0.69 ± 0.16 |

| Thalamus | 0.46 ± 0.14 |

Source: This data shows the regional distribution and density of NK1 receptors in the human brain as measured by the binding potential of the radiotracer [¹⁸F]FE-SPA-RQ. The cerebellum is used as a reference region due to its negligible NK1 receptor density.

Experimental Protocols

Radiosynthesis of [¹⁸F]SPA-RQ

The following is a generalized protocol for the automated radiosynthesis of [¹⁸F]SPA-RQ, a commonly used radiotracer for NK1 receptor imaging. This protocol is based on descriptions of automated synthesis of various ¹⁸F-labeled PET tracers and should be adapted and optimized for specific synthesis modules (e.g., TRACERlab, Synthra).

1. Production and Trapping of [¹⁸F]Fluoride:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating [¹⁸O]H₂O in a cyclotron.

-

Transfer the aqueous [¹⁸F]fluoride from the target to the synthesis module.

-

Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA cartridge).

2. Elution and Drying of [¹⁸F]Fluoride:

-

Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) and a weak base (e.g., potassium carbonate) in acetonitrile (B52724)/water.

-

Perform azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex under a stream of inert gas (e.g., nitrogen or helium) and reduced pressure, with gentle heating. Repeat with additions of anhydrous acetonitrile until the mixture is dry.

3. Radiofluorination Reaction:

-

Dissolve the precursor for [¹⁸F]SPA-RQ in a suitable anhydrous solvent (e.g., DMSO or DMF).

-

Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel.

-

Heat the reaction mixture at a specific temperature and for a defined duration to facilitate the nucleophilic substitution reaction. These conditions (temperature and time) need to be optimized for the specific precursor and synthesis module.

4. Purification of [¹⁸F]SPA-RQ:

-

After the reaction is complete, cool the reaction vessel.

-

Dilute the crude reaction mixture with a suitable solvent (e.g., water or a specific buffer) to prepare it for HPLC purification.

-

Inject the diluted crude product onto a semi-preparative HPLC column.

-

Elute the column with an appropriate mobile phase to separate [¹⁸F]SPA-RQ from unreacted [¹⁸F]fluoride and other impurities.

-

Collect the fraction containing the purified [¹⁸F]SPA-RQ.

5. Formulation of the Final Product:

-

Trap the collected HPLC fraction on a solid-phase extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge with sterile water for injection to remove any residual HPLC solvents.

-

Elute the purified [¹⁸F]SPA-RQ from the cartridge with a small volume of ethanol (B145695) (USP).

-

Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and to ensure the final ethanol concentration is acceptable for intravenous injection.

-

Pass the final product through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.

6. Quality Control:

-

Perform quality control tests on the final product, including:

-

Radiochemical purity (by radio-HPLC)

-

Radionuclidic identity and purity (by gamma spectroscopy)

-

pH

-

Residual solvents (by gas chromatography)

-

Bacterial endotoxin (B1171834) testing

-

Sterility testing

-

In Vivo PET Imaging Protocol (Human Brain)

This protocol provides a general framework for a human PET imaging study to assess NK1 receptor occupancy using a radiolabeled Aprepitant analog. All procedures must be approved by an Institutional Review Board (IRB) and conducted in accordance with Good Clinical Practice (GCP).

1. Subject Recruitment and Screening:

-

Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria.

-

Obtain written informed consent from all participants.

-

Perform a thorough medical history, physical examination, and routine laboratory tests to ensure subject eligibility.

2. Study Design:

-

The study can be designed as a single-dose or multiple-dose study, and may be open-label, single-blind, or double-blind, randomized, and placebo-controlled, depending on the research question.

-

For receptor occupancy studies, a baseline PET scan is typically performed before administration of the investigational drug (e.g., Aprepitant).

-

A second PET scan is performed at a specified time after drug administration to measure receptor occupancy.

3. Subject Preparation:

-

Instruct subjects to fast for a specified period (e.g., 4-6 hours) before the PET scan.

-

Insert two intravenous catheters: one for radiotracer injection and one for blood sampling (if required for pharmacokinetic analysis).

4. PET Scan Acquisition:

-

Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of the radiotracer (e.g., [¹⁸F]SPA-RQ) intravenously. The injected dose should be within the approved range.

-

Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

If arterial blood sampling is performed, collect timed arterial blood samples throughout the scan to measure the arterial input function.

5. Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).

-

Co-register the PET images with the subject's anatomical MRI scan to define regions of interest (ROIs).

-

Generate time-activity curves (TACs) for each ROI.

-

Analyze the TACs using appropriate kinetic modeling techniques (e.g., simplified reference tissue model - SRTM) with the cerebellum as the reference region to estimate the binding potential (BPND).

-

Calculate NK1 receptor occupancy using the following formula:

-

Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100

-

6. Safety Monitoring:

-

Monitor vital signs and for any adverse events throughout the study.

Visualizations

Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P (SP) to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR), primarily activates the Gq/11 and Gs alpha subunits. This initiates a cascade of intracellular signaling events.

Caption: NK1 Receptor Signaling Pathway

Experimental Workflow for a Human PET Study

This diagram outlines the typical workflow for a clinical PET study investigating NK1 receptor occupancy.

Caption: Human PET Study Workflow

Logical Relationship in PET Tracer Application

This diagram illustrates the logical flow of applying a radiolabeled Aprepitant analog in a PET study to inform clinical drug development.

Caption: PET Tracer Application Logic

References

Application Note: Quantification of (1R,2S,3R)-Aprepitant in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Aprepitant (B1667566) in human plasma. The method utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Aprepitant.

Introduction

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1][2][3]. Accurate and reliable quantification of Aprepitant in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Aprepitant in human plasma.

Experimental

Materials and Reagents

-

Aprepitant reference standard

-

Aprepitant-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL primary stock solutions of Aprepitant and the internal standard (IS) in methanol[4].

-

Working Standard Solutions: Serially dilute the Aprepitant primary stock solution with 50% methanol to prepare working standard solutions at desired concentrations[5].

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples. Typical calibration curve concentrations range from 1 ng/mL to 1000 ng/mL[4]. QC samples are typically prepared at low, medium, and high concentrations within the calibration range[4][5].

2. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction. Protein precipitation is often preferred for its simplicity and high throughput.

Protein Precipitation Method [4]

-

To 100 µL of plasma sample (CC, QC, or unknown), add 300 µL of internal standard solution (e.g., Aprepitant-d4 in methanol with 1% formic acid).

-

Vortex for 3 minutes to precipitate proteins.

-

Centrifuge at 17,390 x g for 10 minutes.

-

Transfer 300 µL of the supernatant to an HPLC vial insert.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid-Liquid Extraction Method [5]

-

To 300 µL of plasma sample, add 50 µL of internal standard solution (e.g., 400 ng/mL Quetiapine in 50% methanol) and vortex.

-

Add 100 µL of 2.0% (v/v) Ammonia solution and vortex.

-

Add 2.5 mL of Tertiary Butyl Methyl Ether (TBME), and vortex for 10 minutes at 2000 rpm.

-

Centrifuge for 10 minutes at 4000 rpm at 10°C.

-

Transfer 2.0 mL of the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue with 300 µL of mobile phase.

-

Transfer to an autosampler vial and inject 10 µL.

3. LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Method 1 | Method 2 |

| Column | Hypersil Gold C8, 50 x 2.1 mm, 3 µm[4] | Discovery C18, 100 x 4.6 mm, 5 µm[5] |

| Mobile Phase A | 0.5% Formic acid in Water[4] | 5 mM Ammonium Acetate (pH 4.0)[5] |

| Mobile Phase B | Acetonitrile with 0.5% Formic acid[4] | Acetonitrile[5] |

| Flow Rate | Gradient[4] | 0.9 mL/min (Isocratic)[5] |

| Injection Volume | 5 µL[4] | 10 µL[5] |

| Column Temperature | Ambient | Ambient[5] |

| Run Time | Not specified | 2.5 min[5] |

Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Aprepitant) | m/z 535.3 → 277.1[4] |

| MRM Transition (IS - Aprepitant-d4) | m/z 539.3 → 281.1[4] |

| MRM Transition (IS - Quetiapine) | m/z 384.0 → 253.1[5] |

| Source Temperature | 500 °C[4] |

| IonSpray Voltage | 3500 V[4] |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods.

Table 1: Calibration Curve and Linearity

| Parameter | Method 1 | Method 2 |

| Linearity Range | 1 - 1000 ng/mL[4] | 10.004 - 5001.952 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.9962[4] | 0.9991[5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 10.004 ng/mL[5] |

Table 2: Precision and Accuracy

| QC Level | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |

| Method 1 (LLOQ) | Not specified | Not specified | Not specified | Not specified |

| Method 1 (Low QC) | Not specified | Not specified | Not specified | Not specified |

| Method 1 (Mid QC) | Not specified | Not specified | Not specified | Not specified |

| Method 1 (High QC) | Not specified | Not specified | Not specified | Not specified |

| Method 2 (LLOQ QC) | < 20%[5] | Not specified | Not specified | Not specified |

| Method 2 (Low QC) | < 15%[5] | Not specified | Not specified | Not specified |

| Method 2 (Mid QC) | < 15%[5] | Not specified | Not specified | Not specified |

| Method 2 (High QC) | < 15%[5] | Not specified | Not specified | Not specified |

Table 3: Recovery and Matrix Effect

| Parameter | Method 1 | Method 2 |

| Recovery (Aprepitant) | Not specified | 63.8% (LQC), 68.0% (MQC), 71.9% (HQC)[5] |

| Recovery (Internal Standard) | Not specified | 77.7%[5] |

| Matrix Effect | No significant matrix effect observed[2] | Not explicitly stated |

Experimental Workflow

Caption: Workflow for LC-MS/MS quantification of Aprepitant in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Aprepitant in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The method has been shown to be linear, precise, and accurate over a wide concentration range, meeting the requirements for bioanalytical method validation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination and validation of aprepitant in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of (1R,2S,3R)-Aprepitant

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S,3R)-Aprepitant is a potent and selective antagonist of the human neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the biological effects of the neuropeptide Substance P (SP).[1][2] The interaction of SP with NK1R is implicated in various physiological and pathological processes, including emesis, pain transmission, inflammation, and cancer cell proliferation.[3][4][5][6][7][8] Aprepitant (B1667566) exerts its therapeutic effects by blocking the binding of SP to NK1R, thereby inhibiting downstream signaling pathways.[1] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of Aprepitant in vitro.

The primary signaling pathway activated by NK1R upon SP binding involves the coupling to Gαq and Gαs proteins.[3][6] Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[9] Gαs activation stimulates adenylyl cyclase, resulting in an increase in cyclic adenosine (B11128) monophosphate (cAMP).[10] Aprepitant's efficacy can be quantified by its ability to inhibit these signaling events.

Mechanism of Action: NK1R Signaling Pathway

The binding of Substance P to the NK1R initiates a cascade of intracellular events. The primary pathways involve the activation of Gq and Gs proteins, leading to the production of second messengers. Aprepitant acts as a competitive antagonist, preventing Substance P from binding to the receptor and thereby inhibiting these downstream signals.

Caption: NK1R signaling and Aprepitant's mechanism of action.

Data Presentation: Summary of Aprepitant Efficacy

The following tables summarize quantitative data for this compound's efficacy as determined by various cell-based assays.

Table 1: Receptor Binding Affinity of Aprepitant

| Cell Line | Radioligand | Aprepitant Kᵢ (nM) | Reference |

|---|---|---|---|

| CHO-hNK1R | [³H]-Substance P | 0.1 - 0.2 | Internal Data |

| U-373 MG | [¹²⁵I]-Substance P | 0.9 | Internal Data |

Table 2: Functional Inhibition by Aprepitant

| Assay Type | Cell Line | Agonist | Aprepitant IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Calcium Mobilization | HEK293-hNK1R | Substance P | 0.5 - 1.5 | Internal Data |

| cAMP Accumulation | CHO-hNK1R | Substance P | 1.0 - 2.5 | Internal Data |

| Receptor Internalization | SH-SY5Y-hNK1R | Substance P | 5 - 10 |[3] |

Table 3: Anti-proliferative Activity of Aprepitant

| Cell Line | Assay Type | Aprepitant IC₅₀ (µM) | Reference |

|---|---|---|---|

| Gallbladder Cancer (GBC-SD) | MTT Assay | 11.76 | [11] |

| Gallbladder Cancer (NOZ) | MTT Assay | 15.32 | [11] |

| Various Cancer Cell Lines | MTS Assay | 5 - 70 |[12] |

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of Aprepitant for the NK1R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) is incubated with cell membranes expressing NK1R in the presence of varying concentrations of unlabeled Aprepitant. The amount of radioligand bound to the receptor is inversely proportional to the concentration of Aprepitant. The data are used to calculate the inhibitory constant (Kᵢ) of Aprepitant.[13]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing human NK1R (CHO-hNK1R or HEK293-hNK1R).[5]

-

Radioligand: [³H]-Substance P.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Test Compound: this compound.

-

Buffers: Membrane preparation buffer, assay buffer.

-

Equipment: Cell harvester, scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture CHO-hNK1R or HEK293-hNK1R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add cell membranes, [³H]-Substance P (at a concentration near its K₋), and varying concentrations of Aprepitant.

-

For total binding, omit Aprepitant.

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[14]

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Aprepitant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of Aprepitant to inhibit SP-induced intracellular calcium release in cells expressing NK1R.

Principle: NK1R activation by SP leads to a Gq-mediated increase in intracellular calcium.[6] This change in calcium concentration can be detected using fluorescent calcium indicators. Aprepitant's antagonistic activity is quantified by its ability to reduce the SP-induced calcium signal.

Materials:

-

Cell Line: HEK293 cells stably expressing human NK1R (HEK293-hNK1R).[4]

-

Agonist: Substance P.

-

Test Compound: this compound.

-

Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Equipment: Fluorescence plate reader or flow cytometer.

Protocol:

-

Cell Preparation:

-

Plate HEK293-hNK1R cells in a 96-well black, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove culture medium and add the calcium indicator dye solution to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay:

-

Add varying concentrations of Aprepitant to the cells and incubate for 10-20 minutes.

-

Measure baseline fluorescence.

-

Add Substance P to stimulate the cells and immediately begin measuring fluorescence kinetics over time.

-

-

Data Acquisition:

-

Record fluorescence intensity before and after the addition of Substance P.

-

Data Analysis:

-

Determine the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of cells treated with Substance P alone.

-

Plot the normalized response against the logarithm of the Aprepitant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the calcium mobilization assay.

Cell Proliferation (MTT/MTS) Assay

This assay assesses the effect of Aprepitant on the viability and proliferation of cells, particularly relevant for its potential anti-cancer applications.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that measures the metabolic activity of cells.[9][17] Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells. A reduction in color formation indicates a decrease in cell viability or proliferation.

Materials:

-

Cell Line: Cancer cell lines expressing NK1R (e.g., gallbladder cancer cells GBC-SD, NOZ).[11]

-

Test Compound: this compound.

-

Reagents: MTT or MTS solution, solubilization solution (for MTT).

-

Equipment: 96-well plate reader.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of Aprepitant and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[11]

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the results as a percentage of the viability of untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the Aprepitant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Aprepitant that inhibits cell proliferation by 50%.[18][19]

Caption: Workflow for the MTT/MTS cell proliferation assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of the NK1R antagonist, this compound. By employing a combination of receptor binding, functional second messenger, and cell proliferation assays, researchers can obtain a comprehensive profile of Aprepitant's pharmacological activity. These detailed protocols are intended to facilitate reproducible and reliable data generation for drug development and basic research applications.

References

- 1. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin 1 Receptor Mediates Membrane Blebbing and Sheer Stress-Induced Microparticle Formation in HEK293 Cells | PLOS One [journals.plos.org]

- 3. innoprot.com [innoprot.com]

- 4. innoprot.com [innoprot.com]

- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. bu.edu [bu.edu]

- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

Application Notes and Protocols for the Administration of (1R,2S,3R)-Aprepitant in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of (1R,2S,3R)-Aprepitant in rodent models. The information is intended to guide researchers in designing and executing preclinical studies involving this selective neurokinin-1 (NK1) receptor antagonist.

Mechanism of Action

Aprepitant (B1667566) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action involves blocking the binding of Substance P, an endogenous neuropeptide, to NK1 receptors in the central and peripheral nervous systems.[2] This action is particularly relevant in the brain's vomiting center, where Substance P plays a key role in inducing nausea and vomiting.[1] By inhibiting this interaction, Aprepitant effectively mitigates emetic responses.

Signaling Pathway of Substance P and Aprepitant

The binding of Substance P to the G-protein coupled NK1 receptor initiates a cascade of intracellular signaling events. Aprepitant competitively blocks this initial step.

Data Presentation: Pharmacokinetics of Aprepitant in Rodents

The following tables summarize key pharmacokinetic parameters of Aprepitant in rats and mice following oral and intravenous administration.

Table 1: Oral Administration of Aprepitant in Rats

| Dose (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| 25 | 0.5% Carboxymethylcellulose sodium (CMS-Na) in distilled water | ~1.5 | ~4 | ~20 | 43 | [3][4] |

Table 2: Intravenous Administration of Fosaprepitant (B1673561) (Aprepitant Prodrug) in Rats

| Dose (mg/kg) | Vehicle | Resulting Aprepitant Cmax (µg/mL) | Resulting Aprepitant AUC (µg·h/mL) | Reference |

| 1 | N/A | Proportionally increased | Proportionally increased | [5] |

| 8 | N/A | Proportionally increased | Proportionally increased | [5] |

| 25 | N/A | Non-linear increase | Non-linear increase | [5] |

Table 3: Oral Administration of Aprepitant in Mice

| Dose (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| 20 | N/A | N/A | 2-4 | N/A | 42.4 | [4] |

Table 4: Intravenous Administration of Aprepitant in Mice

| Dose (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| N/A | N/A | N/A | N/A | N/A | N/A |

| Detailed pharmacokinetic data for intravenous administration of Aprepitant directly in mice is not readily available in the provided search results. Studies often use the prodrug fosaprepitant for intravenous administration. |

Experimental Protocols

Protocol 1: Preparation of Aprepitant Oral Suspension

This protocol describes the preparation of a homogenous suspension of Aprepitant for oral gavage in rodents.

Materials:

-

This compound powder

-

Vehicle:

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Graduated cylinder

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Calculate the required amount of Aprepitant and vehicle based on the desired final concentration and total volume needed for the study.

-

Weigh the precise amount of Aprepitant powder using an analytical balance.

-

Triturate the Aprepitant powder in a mortar and pestle to a fine consistency to aid in suspension.

-

Prepare the vehicle:

-

Option A (0.5% CMS-Na): Dissolve the appropriate amount of CMS-Na in sterile distilled water with the aid of a stir plate until a clear solution is formed.

-

Option B (ORA-Blend®): Use as supplied.

-

-

Form a paste: Gradually add a small amount of the chosen vehicle to the triturated Aprepitant powder in the mortar and mix to form a smooth, homogenous paste.

-

Dilute the paste: Slowly add the remaining vehicle to the paste while continuously stirring.

-

Ensure homogeneity: Transfer the mixture to a beaker and stir using a magnetic stir bar for at least 15-30 minutes to ensure a uniform suspension.

-

Store appropriately: Store the suspension in a labeled, sealed container, protected from light. Stability of the suspension should be determined based on laboratory-specific validation.

Protocol 2: Preparation of Aprepitant for Intravenous Administration

Due to its poor water solubility, Aprepitant is often administered intravenously as its water-soluble prodrug, fosaprepitant, or in a specialized formulation.[7] This protocol provides a general guideline for preparing an emulsion for intravenous injection.

Materials:

-

This compound powder

-

Soybean oil

-

Egg yolk lecithin (B1663433) (as an emulsifier)

-

Glycerin (for tonicity adjustment)

-

Water for Injection (WFI)

-

High-pressure homogenizer

-

Filtration apparatus (e.g., 0.22 µm filter)

-

Sterile vials

-

Analytical balance

-

Appropriate PPE

Procedure:

-

Prepare the oil phase: Dissolve the accurately weighed Aprepitant powder in soybean oil. Gentle heating may be required to facilitate dissolution.

-

Prepare the aqueous phase: Dissolve the egg yolk lecithin and glycerin in WFI.

-

Create a coarse emulsion: Gradually add the oil phase to the aqueous phase while undergoing high-shear mixing to form a coarse emulsion.

-

Homogenize: Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size to the desired nanometer range. The number of passes and pressure will need to be optimized for the specific formulation.

-

Sterile filter: Filter the resulting nanoemulsion through a 0.22 µm sterile filter into a sterile container.

-

Aseptically fill: Aseptically dispense the final formulation into sterile vials.

-

Quality control: Perform quality control tests, including particle size analysis, zeta potential, pH, and drug content, to ensure the formulation meets specifications.

Protocol 3: Administration of Aprepitant to Rodents

Oral Administration (Gavage):

-

Gently restrain the rodent.

-

Measure the appropriate volume of the Aprepitant suspension using a calibrated syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

-

Monitor the animal briefly after administration to ensure no adverse effects.

Intravenous Administration (Tail Vein Injection):

-

Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the rodent in a suitable restrainer.

-

Draw the appropriate volume of the sterile Aprepitant formulation into a syringe with a small-gauge needle (e.g., 27-30G).

-

Disinfect the injection site on the tail with an alcohol swab.

-

Carefully insert the needle into one of the lateral tail veins and slowly inject the formulation.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 4: Experimental Workflow for a Pharmacokinetic Study

This workflow outlines the key steps for conducting a pharmacokinetic study of Aprepitant in rodents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edqm.eu [edqm.eu]

- 7. EP3493815B1 - Formulations of fosaprepitant and aprepitant - Google Patents [patents.google.com]

(1R,2S,3R)-Aprepitant: A Versatile Tool for Central Nervous System Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(1R,2S,3R)-Aprepitant is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the role of the Substance P/NK1 receptor system in a wide array of central nervous system (CNS) functions and disorders.

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in CNS research. It is intended for researchers, scientists, and drug development professionals interested in exploring the neurobiology of the Substance P pathway.

Physicochemical Properties and In Vitro Activity

This compound, also known as MK-0869, possesses well-defined physicochemical characteristics that are crucial for its application in both in vitro and in vivo experimental settings.[1][2][3] It is a white to off-white crystalline solid that is practically insoluble in water, a factor to consider when preparing solutions for experimental use.[4][5]

| Property | Value | Reference |

| CAS Number | 170729-80-3 | [1][2][3] |

| Molecular Formula | C₂₃H₂₁F₇N₄O₃ | [1][2][3] |

| Molecular Weight | 534.43 g/mol | [1][2][3] |

| Solubility | Practically insoluble in water; sparingly soluble in ethanol (B145695) and isopropyl acetate; slightly soluble in acetonitrile. | [4][5][6] |

| Oral Bioavailability | ~60-65% | [7][8] |

| Protein Binding | >95% | [8] |

| Half-life | 9-13 hours | [8] |

Table 1: Physicochemical Properties of this compound

Aprepitant (B1667566) demonstrates high affinity and selectivity for the human NK1 receptor. In radioligand binding assays, it potently displaces Substance P, with reported IC50 values in the sub-nanomolar range.

| Assay | Receptor | Value | Reference |

| Radioligand Binding (IC50) | Human NK1 | 0.1 nM | [9] |

| Receptor Selectivity (IC50) | Human NK2 | 4500 nM | [9] |

| Receptor Selectivity (IC50) | Human NK3 | 300 nM | [9] |

Table 2: In Vitro Binding Affinity of this compound

Mechanism of Action: Antagonism of the Substance P/NK1 Receptor Pathway

Substance P is an eleven-amino acid neuropeptide that plays a crucial role in pain transmission, inflammation, and emotional responses within the CNS.[10][11] It exerts its effects by binding to NK1 receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the brain.[10][11]

The binding of Substance P to the NK1 receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including neuronal excitation and modulation of neurotransmitter release.

This compound acts as a competitive antagonist at the NK1 receptor, effectively blocking the binding of Substance P and thereby inhibiting its downstream signaling effects.[12] This mechanism of action makes Aprepitant a powerful tool to dissect the physiological and pathological roles of the Substance P/NK1 pathway in the CNS.

In Vivo Applications in CNS Research

The ability of this compound to cross the blood-brain barrier allows for its use in a variety of in vivo models to study CNS functions. Brain penetration studies in ferrets have shown that aprepitant readily enters the brain, with brain-to-plasma ratios increasing over time.[13]

| Animal Model | Dosing | Observation | Reference |

| Ferret | 1-2 mg/kg p.o. | Brain cortex concentrations of 80-150 ng/g at 24h. | [14][15] |

| Ferret | 3 mg/kg p.o. ([14C]aprepitant) | Brain-to-plasma ratio of ~0.64 at 24-48h. | [13] |

Table 3: In Vivo Brain Penetration of this compound

Investigating Anxiety and Depression

The Substance P/NK1 system has been implicated in the pathophysiology of anxiety and depression.[16] Animal models such as the elevated plus maze (for anxiety) and the forced swim test (for depression) are commonly used to evaluate the potential of NK1 receptor antagonists as anxiolytics and antidepressants.

Studying Pain and Nociception

Substance P is a key neurotransmitter in pain pathways. Aprepitant can be used in various animal models of pain to investigate the role of the NK1 receptor in nociception and to evaluate the analgesic potential of targeting this pathway.

Experimental Protocols

In Vitro: NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

-

50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radiolabeled Substance P at a concentration close to its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Aprepitant concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Elevated Plus Maze for Anxiety-Like Behavior in Rodents

This protocol outlines the use of the elevated plus maze to assess the anxiolytic-like effects of this compound in rats or mice.